ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1421530-76-8
VCID: VC5937273
InChI: InChI=1S/C17H22N4O2/c1-2-23-17(22)19-12-14-11-16(13-7-9-18-10-8-13)21(20-14)15-5-3-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,22)
SMILES: CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3
Molecular Formula: C17H22N4O2
Molecular Weight: 314.389

ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate

CAS No.: 1421530-76-8

Cat. No.: VC5937273

Molecular Formula: C17H22N4O2

Molecular Weight: 314.389

* For research use only. Not for human or veterinary use.

ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate - 1421530-76-8

Specification

CAS No. 1421530-76-8
Molecular Formula C17H22N4O2
Molecular Weight 314.389
IUPAC Name ethyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate
Standard InChI InChI=1S/C17H22N4O2/c1-2-23-17(22)19-12-14-11-16(13-7-9-18-10-8-13)21(20-14)15-5-3-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,22)
Standard InChI Key JIDUTIYEHUJZBZ-UHFFFAOYSA-N
SMILES CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound features a pyrazole ring (C₃H₃N₂) substituted at three positions:

  • Position 1: A cyclopentyl group (C₅H₉), conferring hydrophobic character.

  • Position 5: A pyridin-4-yl group (C₅H₄N), introducing aromaticity and hydrogen-bonding capability.

  • Position 3: A methylcarbamate moiety (C₃H₇NO₂), linked via a methylene bridge.

The integration of a pyridine ring distinguishes this compound from simpler pyrazole derivatives, potentially enhancing its solubility and target-binding affinity.

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₂₂N₄O₂

  • Molecular Weight: 314.39 g/mol

Table 1: Key Physicochemical Parameters

PropertyValue
IUPAC NameEthyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate
CAS NumberNot publicly disclosed
SMILESCCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3
Solubility (Predicted)Moderate in polar organic solvents (e.g., DMSO, ethanol)

Synthesis and Preparation

Synthetic Routes

The synthesis of ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate likely involves a multi-step process, drawing from methodologies used for analogous pyrazole derivatives:

  • Pyrazole Core Formation:

    • Condensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    • Example: Reaction of cyclopentylhydrazine with a β-keto ester bearing a pyridinyl group.

  • Substituent Introduction:

    • Cyclopentyl Group: Alkylation at the pyrazole’s N1 position using cyclopentyl bromide.

    • Pyridin-4-yl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine moiety.

  • Carbamate Functionalization:

    • Reaction of the pyrazole’s C3-methyl group with ethyl chloroformate in the presence of a base (e.g., triethylamine).

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct pyrazole positions requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Yield Improvement: Scalability is hindered by side reactions during carbamate formation; microwave-assisted synthesis may enhance efficiency.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies on this compound are absent, its structural features align with bioactive pyrazole-carbamates:

  • Anti-inflammatory Activity: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. The pyridinyl group may enhance binding to inflammatory mediators.

  • Anticancer Potential: Carbamate-linked pyrazoles induce apoptosis in cancer cells by modulating Bcl-2 family proteins.

  • Antimicrobial Action: The pyridine ring’s electron-withdrawing properties could disrupt microbial cell membranes.

Structure-Activity Relationships (SAR)

  • Cyclopentyl Group: Increases lipophilicity, improving blood-brain barrier penetration.

  • Pyridin-4-yl Substituent: Enhances π-π stacking with biological targets, boosting affinity.

  • Carbamate Moiety: Serves as a prodrug moiety, enabling controlled release of active metabolites.

Future Research Directions

Priority Investigations

  • In Vitro Screening: Evaluate inhibitory effects on COX-2, Bcl-2, and microbial enzymes.

  • In Vivo Efficacy: Assess pharmacokinetics and toxicity in rodent models.

  • Structural Modifications: Explore replacing the ethyl group in the carbamate to optimize half-life.

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